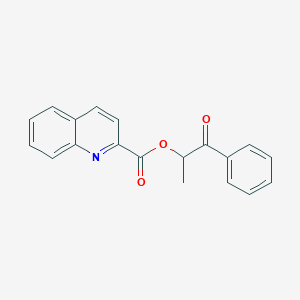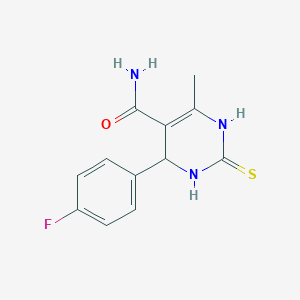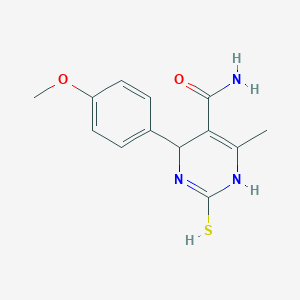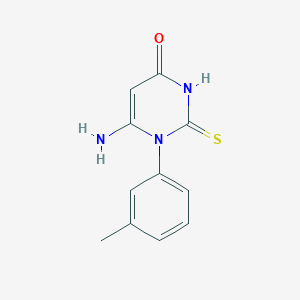![molecular formula C9H14N4O2S B462660 [(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid CAS No. 330839-25-3](/img/structure/B462660.png)
[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid” is a chemical compound with the molecular formula C9H14N4O2S and a molecular weight of 242.3 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid” consists of a cyclohexyl group attached to a tetrazol-5-yl group via a sulfanyl linkage. This is further connected to an acetic acid moiety .Applications De Recherche Scientifique
Coordination Chemistry and Inhibition Studies
- Dinuclear Complex Synthesis : This compound was utilized to synthesize dinuclear complexes with cobalt and nickel, which demonstrated significant urease inhibition activities against jack bean urease (Fang et al., 2019).
Antiviral Activity
- Influenza A Virus Inhibition : Nonannulated tetrazolylpyrimidines, including variations of this compound, showed moderate in vitro activity against the H1N1 subtype of the influenza A virus. A particular derivative exhibited low cytotoxicity and high selectivity index compared to rimantadine (Ostrovskii et al., 2021).
Anti-Cancer Research
- Gold (III) and Nickel (II) Metal Ion Complexes : The compound was part of research exploring new ligand behavior with gold (III) and nickel (II) ions. The resulting complexes showed cytotoxic effects on a breast cancer cell line, with the gold(III) complex exhibiting higher cytotoxicity (Ghani & Alabdali, 2022).
Radiochemical Synthesis
- Development of Radiolabeled Compounds : The compound was used as an intermediate in the synthesis of a development candidate for metabolic profiling studies, showcasing its utility in radiolabeled compound synthesis (Maxwell & Tran, 2017).
Heterocyclic Compound Synthesis
- Polymeric and Cyclotetrameric Structures : Research involved its reaction with triphenyltin and cyclotetrameric tricyclohexyltin, leading to different coordination modes and complex structures (Gan & Tang, 2011).
Structural and Surface Analysis
- Hexabromotellurate Material Analysis : In a study focusing on a novel organic-inorganic hybrid hexabromotellurate material, the compound was crucial in understanding the protonation and interactions within the material, as evidenced by XRD, NMR, and DFT analysis (Fizer et al., 2021).
Propriétés
IUPAC Name |
2-(1-cyclohexyltetrazol-5-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c14-8(15)6-16-9-10-11-12-13(9)7-4-2-1-3-5-7/h7H,1-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLAUQZZWULDIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-cyclohexyltetrazol-5-yl)sulfanylmethyl]-1H-benzimidazole](/img/structure/B462659.png)
![8-{[2-(2-hydroxyethoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B462672.png)
![5-(4-bromophenyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B462695.png)
![methyl 3-[5-[(3,5-dimethyl-1H-pyrazol-4-yl)iminomethyl]furan-2-yl]benzoate](/img/structure/B462708.png)



![5-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B462756.png)
![3-[(3-Chloro-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B462784.png)

![3-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B462816.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B462819.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-N'-(2-naphthoyl)thiourea](/img/structure/B462821.png)